molecular formula C18H17ClN2O B156603 Clazolam CAS No. 10171-69-4

Clazolam

Cat. No. B156603
CAS RN: 10171-69-4
M. Wt: 312.8 g/mol
InChI Key: YAQKGZXXQNKEET-UHFFFAOYSA-N
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Description

Clazolam is a benzodiazepine derivative that was first synthesized in Japan in the early 1970s. It is a potent anxiolytic and sedative-hypnotic drug that has been widely used in laboratory experiments to study the effects of benzodiazepines on the central nervous system. Clazolam has a unique chemical structure that gives it distinct pharmacological properties compared to other benzodiazepines.

Mechanism Of Action

Like other benzodiazepines, clazolam acts on the GABA-A receptor, which is an ionotropic receptor that mediates the inhibitory effects of the neurotransmitter GABA. Clazolam enhances the binding of GABA to the receptor, which increases the opening of chloride ion channels and hyperpolarizes the neuron. This results in a decrease in neuronal excitability and anxiolytic and sedative-hypnotic effects.

Biochemical And Physiological Effects

Clazolam has been shown to have potent anxiolytic and sedative-hypnotic effects in animal models. It has also been shown to have anticonvulsant and muscle relaxant effects. Clazolam has been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. In addition, clazolam has been shown to decrease the release of acetylcholine in the brain, which may contribute to its sedative effects.

Advantages And Limitations For Lab Experiments

One advantage of using clazolam in laboratory experiments is its potency and selectivity for the GABA-A receptor. This allows researchers to study the effects of benzodiazepines on the central nervous system with a high degree of specificity. However, one limitation of using clazolam is its short half-life, which can make it difficult to study its long-term effects. In addition, clazolam can have variable effects depending on the species and strain of animal used, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of clazolam. One area of research is the development of new benzodiazepine derivatives with improved pharmacological properties. Another area of research is the study of the long-term effects of benzodiazepine use on the brain and behavior. Finally, the use of clazolam in combination with other drugs, such as opioids, could provide new insights into the mechanisms of drug interactions and the development of new treatments for pain and anxiety disorders.
Conclusion
Clazolam is a potent benzodiazepine derivative that has been widely used in laboratory experiments to study the effects of benzodiazepines on the central nervous system. Its unique chemical structure gives it distinct pharmacological properties compared to other benzodiazepines. Clazolam acts on the GABA-A receptor, which mediates the inhibitory effects of the neurotransmitter GABA. It has been shown to have potent anxiolytic and sedative-hypnotic effects in animal models and has been used to study the mechanisms of action of benzodiazepines. Clazolam has advantages and limitations for use in laboratory experiments, and there are several future directions for its study.

Scientific Research Applications

Clazolam has been widely used in laboratory experiments to study the effects of benzodiazepines on the central nervous system. It has been shown to have potent anxiolytic and sedative-hypnotic effects in animal models. In addition, clazolam has been used to study the mechanisms of action of benzodiazepines and their interactions with other neurotransmitter systems.

properties

CAS RN

10171-69-4

Product Name

Clazolam

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

2-chloro-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one

InChI

InChI=1S/C18H17ClN2O/c1-20-16-7-6-13(19)10-15(16)18-14-5-3-2-4-12(14)8-9-21(18)11-17(20)22/h2-7,10,18H,8-9,11H2,1H3

InChI Key

YAQKGZXXQNKEET-UHFFFAOYSA-N

SMILES

CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl

Canonical SMILES

CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl

Other CAS RN

10171-69-4
10243-45-5
7492-29-7

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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